![molecular formula C22H14N4O2 B10811508 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B10811508.png)
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is known for its unique structural properties, which include two oxadiazole rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probes: The compound exhibits fluorescence due to the presence of oxadiazole rings, which can interact with biological molecules or metal ions, leading to changes in fluorescence intensity.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as DNA or proteins involved in cell cycle regulation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole rings.
1,2,4-Oxadiazole Derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring.
Uniqueness
2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and phenyl groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
特性
分子式 |
C22H14N4O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O2/c1-3-8-15(9-4-1)19-23-25-21(27-19)17-12-7-13-18(14-17)22-26-24-20(28-22)16-10-5-2-6-11-16/h1-14H |
InChIキー |
BAQYTZSLSKPKEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B10811430.png)
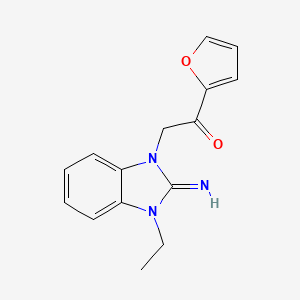
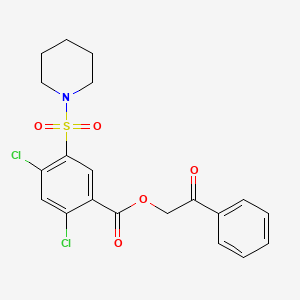
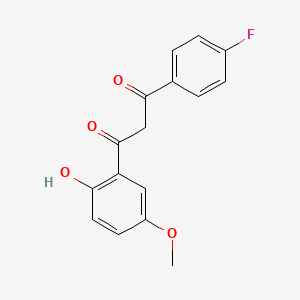
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![5-[(4-Chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811469.png)
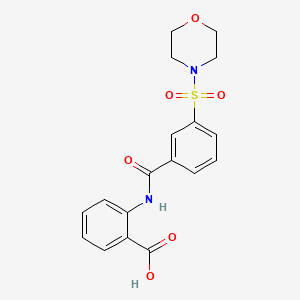
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)

![4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10811484.png)
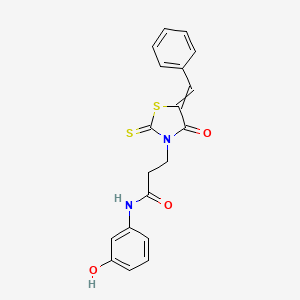
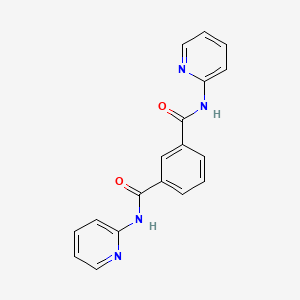
![6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
![12,12-dimethyl-4-(2-methylprop-2-enyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10811512.png)
